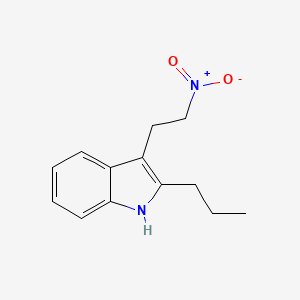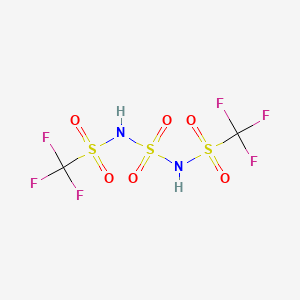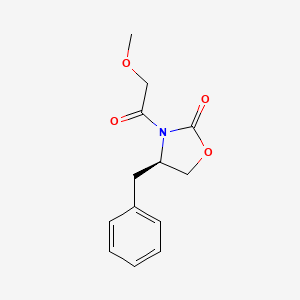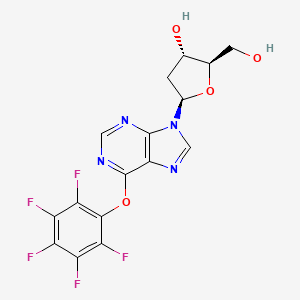
9-(2-Deoxy-beta-D-erythro-pentofuranosyl)-6-(pentafluorophenoxy)-9H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(2-Deoxy-beta-D-erythro-pentofuranosyl)-6-(pentafluorophenoxy)-9H-purine is a synthetic nucleoside analog
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-Deoxy-beta-D-erythro-pentofuranosyl)-6-(pentafluorophenoxy)-9H-purine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pentafluorophenoxy group and the deoxy-beta-D-erythro-pentofuranosyl moiety.
Coupling Reaction: The pentafluorophenoxy group is then coupled with the purine base under specific reaction conditions, often involving a catalyst and a solvent.
Purification: The final product is purified using techniques such as column chromatography to ensure the desired compound is obtained in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield while minimizing the production time and cost.
Chemical Reactions Analysis
Types of Reactions
9-(2-Deoxy-beta-D-erythro-pentofuranosyl)-6-(pentafluorophenoxy)-9H-purine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pentafluorophenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized nucleoside analogs.
Scientific Research Applications
9-(2-Deoxy-beta-D-erythro-pentofuranosyl)-6-(pentafluorophenoxy)-9H-purine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a DNA or RNA analog, which can be used in genetic research and biotechnology.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-(2-Deoxy-beta-D-erythro-pentofuranosyl)-6-(pentafluorophenoxy)-9H-purine involves its incorporation into nucleic acids. This incorporation can disrupt normal cellular processes, leading to various biological effects. The compound may target specific enzymes or pathways involved in DNA replication and repair, making it a valuable tool for studying these processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Deoxy-beta-D-erythro-pentofuranosyl)pyrimido[1,2-a]purin-10(3H)-one
- N-(2-Deoxy-beta-D-erythro-pentofuranosyl) formamide
Uniqueness
Compared to similar compounds, 9-(2-Deoxy-beta-D-erythro-pentofuranosyl)-6-(pentafluorophenoxy)-9H-purine is unique due to the presence of the pentafluorophenoxy group. This group imparts distinct chemical and biological properties, making the compound particularly useful in specific research applications.
Properties
CAS No. |
163668-80-2 |
|---|---|
Molecular Formula |
C16H11F5N4O4 |
Molecular Weight |
418.27 g/mol |
IUPAC Name |
(2R,3S,5R)-2-(hydroxymethyl)-5-[6-(2,3,4,5,6-pentafluorophenoxy)purin-9-yl]oxolan-3-ol |
InChI |
InChI=1S/C16H11F5N4O4/c17-8-9(18)11(20)14(12(21)10(8)19)29-16-13-15(22-3-23-16)25(4-24-13)7-1-5(27)6(2-26)28-7/h3-7,26-27H,1-2H2/t5-,6+,7+/m0/s1 |
InChI Key |
QOADHVVCYMEYIM-RRKCRQDMSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=CN=C3OC4=C(C(=C(C(=C4F)F)F)F)F)CO)O |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=CN=C3OC4=C(C(=C(C(=C4F)F)F)F)F)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


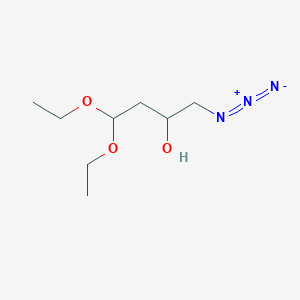
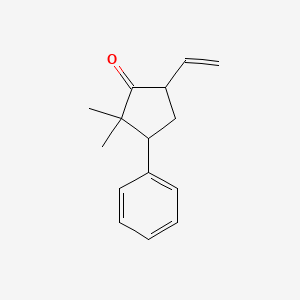
![(Carboxymethyl)[bis(hydroxymethyl)]phenylphosphanium chloride](/img/structure/B14269663.png)
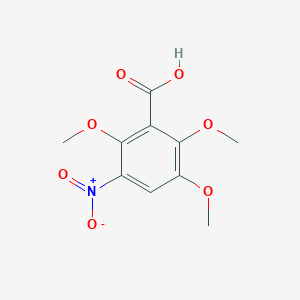

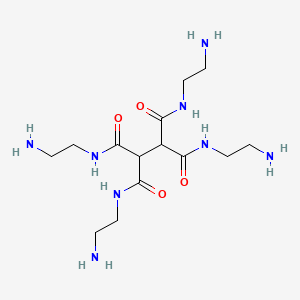
![5,5'-(1,4-Phenylene)di(bicyclo[2.2.1]hept-2-ene)](/img/structure/B14269683.png)
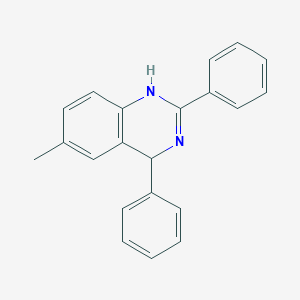
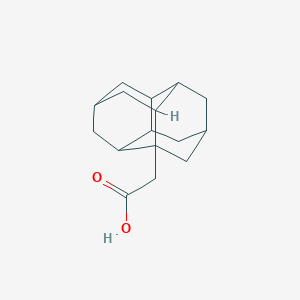
![1H-Indole, 2-(tributylstannyl)-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B14269692.png)
![2-[[3-(Carboxymethylcarbamothioylamino)phenyl]carbamothioylamino]acetic acid](/img/structure/B14269693.png)
